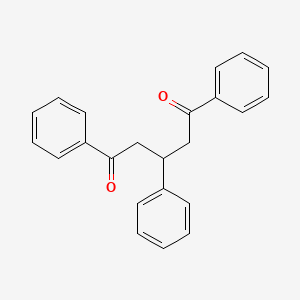

1,3,5-Triphenyl-1,5-pentanedione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 101875. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3,5-triphenylpentane-1,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20O2/c24-22(19-12-6-2-7-13-19)16-21(18-10-4-1-5-11-18)17-23(25)20-14-8-3-9-15-20/h1-15,21H,16-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQFIJFCIFAVGEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)CC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00211674 | |

| Record name | 1,3,5-Triphenyl-1,5-pentadione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6263-84-9 | |

| Record name | 1,3,5-Triphenyl-1,5-pentadione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006263849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6263-84-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101875 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Triphenyl-1,5-pentadione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-TRIPHENYL-PENTANE-1,5-DIONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,3,5-Triphenyl-1,5-pentanedione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic methodologies for 1,3,5-Triphenyl-1,5-pentanedione, a valuable diketone intermediate in organic synthesis. The document details two core synthetic strategies: a one-pot reaction and a two-step sequence involving the synthesis and subsequent reaction of a chalcone intermediate. This guide includes detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate a thorough understanding of these chemical transformations.

One-Pot Synthesis via Claisen-Schmidt Condensation and Michael Addition

A highly efficient and atom-economical approach to this compound is the one-pot reaction of acetophenone and benzaldehyde. This method proceeds through an initial base-catalyzed Claisen-Schmidt condensation to form a chalcone intermediate, which then undergoes a Michael addition with a second equivalent of acetophenone in the same reaction vessel.

General Reaction Scheme

The overall transformation for the one-pot synthesis can be represented as follows:

Experimental Protocol

The following protocol is adapted from the work of Kumar et al. (2021).[1]

Materials:

-

Acetophenone

-

Benzaldehyde

-

Potassium Hydroxide (KOH)

-

Ethanol (EtOH)

-

Dichloromethane (CH₂Cl₂) (optional, for poorly soluble aldehydes)

-

Standard laboratory glassware and stirring apparatus

-

Thin-layer chromatography (TLC) supplies for reaction monitoring

Procedure:

-

To a stirred solution of acetophenone (2.0 equivalents) in ethanol (1.5 mL per 0.54-0.83 mmol of the limiting reagent), add a 60% aqueous solution of KOH (1.0 equivalent) at 0 °C.

-

Stir the mixture at 0 °C for 15 minutes to facilitate the formation of the enolate.

-

To this solution, add benzaldehyde (1.0 equivalent) at the same temperature. For aldehydes with poor solubility in ethanol, a minimal amount of dichloromethane (0.5 mL) can be added.

-

Allow the reaction temperature to rise to room temperature and continue stirring. Monitor the reaction for the formation of the chalcone intermediate via TLC.

-

Once the chalcone is formed, add the second equivalent of acetophenone to the reaction mixture.

-

Continue stirring at room temperature for 1-2 hours until the reaction is complete, as indicated by TLC.

-

Upon completion, proceed with a standard aqueous workup and extraction with a suitable organic solvent.

-

Purify the crude product by column chromatography to yield this compound.

Quantitative Data

The one-pot synthesis method generally provides good to excellent yields, depending on the specific substrates and reaction conditions.

| Starting Materials | Base | Solvent | Reaction Time | Yield (%) | Reference |

| Acetophenone, Benzaldehyde | KOH | Ethanol | 18 h | 37 | [1] |

| Acetophenone, Benzaldehyde | KOH | Ethanol | 1-2 h (optimized) | 62 | [1] |

| Substituted Acetophenones and Benzaldehydes | KOH | Ethanol | 1-2 h | 74-85 | [1] |

Reaction Mechanism

The one-pot synthesis proceeds through a two-stage mechanism:

Two-Step Synthesis via Chalcone Isolation

An alternative, more controlled method for the synthesis of this compound involves the initial synthesis and isolation of the chalcone intermediate (1,3-diphenyl-2-propen-1-one), followed by a separate Michael addition reaction with acetophenone.

Step 1: Synthesis of Chalcone (Claisen-Schmidt Condensation)

2.1.1. General Reaction Scheme

2.1.2. Experimental Protocol

The following is a standard laboratory procedure for the synthesis of chalcone.

Materials:

-

Acetophenone

-

Benzaldehyde

-

Sodium Hydroxide (NaOH)

-

Ethanol (95%)

-

Dilute Hydrochloric Acid (HCl)

-

Ice bath

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

In a flask, dissolve equimolar amounts of acetophenone and benzaldehyde in ethanol.

-

Cool the mixture in an ice bath with continuous stirring.

-

Slowly add an aqueous solution of sodium hydroxide dropwise to the cooled mixture.

-

Continue stirring the reaction mixture in the ice bath. The reaction progress can be monitored by the formation of a precipitate.

-

After the reaction is complete, acidify the mixture with dilute HCl to precipitate the crude chalcone.

-

Filter the solid product, wash with cold water until the washings are neutral, and dry.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure chalcone.

2.1.3. Quantitative Data

| Starting Materials | Base | Solvent | Reaction Time | Yield (%) | Reference |

| Acetophenone, Benzaldehyde | NaOH | Ethanol | 24 h | 92 | |

| Substituted Acetophenones and Benzaldehydes | NaOH/KOH | Ethanol | Varies | 70-95 |

Step 2: Michael Addition of Acetophenone to Chalcone

2.2.1. General Reaction Scheme

2.2.2. Experimental Protocol

This protocol describes the base-catalyzed Michael addition of acetophenone to a pre-synthesized chalcone.

Materials:

-

Chalcone (1,3-diphenyl-2-propen-1-one)

-

Acetophenone

-

Sodium Hydroxide (NaOH) or other suitable base

-

Ethanol or other appropriate solvent

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

Dissolve the chalcone and a slight excess of acetophenone in ethanol.

-

Add a catalytic amount of a base, such as sodium hydroxide.

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, neutralize the mixture and perform a standard workup.

-

Purify the product by recrystallization or column chromatography.

2.2.3. Quantitative Data

Yields for the Michael addition step are typically high, often exceeding 80%, especially when using a slight excess of the Michael donor (acetophenone).

Product Characterization

The final product, this compound, can be characterized using standard analytical techniques.

Spectroscopic Data

| Technique | Data | Reference |

| ¹H NMR (500 MHz, CDCl₃) | δ (ppm) 7.93 (d, J = 7.9 Hz, 4H, ArH), 7.53 (t, J = 7.4 Hz, 2H, ArH), 7.42 (t, J = 7.4 Hz, 4H, ArH), 7.28–7.26 (m, 4H, ArH), 7.17–7.15 (m, 1H, ArH), 4.05 (p, J = 7.1 Hz, 1H, CH), 3.48 (dd, J = 7.1, 16.7 Hz, 2H, CH₂), 3.34 (dd, J = 7.0, 16.6 Hz, 2H, CH₂) | [1] |

| ¹³C{¹H} NMR (125 MHz, CDCl₃) | δ (ppm) 198.7 (CO), 143.9 (C), 137.0 (C), 133.2 (C), 128.8 (CH), 128.7 (CH), 128.3 (CH), 127.6 (CH), 126.8 (CH), 45.0 (CH₂), 37.3 (CH) | [1] |

| HRMS (ESI) | m/z: calcd for C₂₃H₂₀O₂Na [M + Na]⁺, 351.1356; found, 351.1346 | [1] |

Conclusion

This technical guide has detailed two primary and effective methods for the synthesis of this compound. The one-pot synthesis offers an efficient and streamlined approach, while the two-step method provides greater control over the reaction and purification of the intermediate. The choice of method will depend on the specific requirements of the researcher, including desired purity, scale, and available resources. The provided experimental protocols and quantitative data serve as a valuable resource for the successful synthesis and characterization of this important dicarbonyl compound.

References

In-Depth Technical Guide: 1,3,5-Triphenyl-1,5-pentanedione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 1,3,5-Triphenyl-1,5-pentanedione. It is a key intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds such as pyridines. This document includes detailed experimental protocols, a summary of its known physical and spectral properties, and an exploration of its reactivity. The information presented is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Chemical and Physical Properties

This compound is a crystalline solid at room temperature. Its core chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₀O₂ | [1][2][3] |

| Molecular Weight | 328.41 g/mol | [1][2][3] |

| CAS Number | 6263-84-9 | [1][3][4] |

| IUPAC Name | This compound | [1] |

| Melting Point | 85 °C | [4] |

| Boiling Point (Predicted) | 509.4 ± 50.0 °C | |

| Solubility | Information not readily available in the searched literature. It is expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate, and sparingly soluble in non-polar solvents like hexane. |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound. While a comprehensive set of spectra is available on platforms like SpectraBase, including NMR, FTIR, Raman, UV-Vis, and Mass Spectrometry data, direct access to detailed spectral data, particularly NMR, is limited in freely available literature.[2]

Infrared (IR) Spectroscopy: The NIST WebBook provides a gas-phase IR spectrum of this compound.[1] Key expected absorptions would include:

-

C=O stretching: around 1685 cm⁻¹ for the aryl ketone.

-

C-H stretching (aromatic): above 3000 cm⁻¹.

-

C-H stretching (aliphatic): below 3000 cm⁻¹.

-

C=C stretching (aromatic): in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS): An electron ionization mass spectrum is available through the NIST WebBook.[1] The molecular ion peak [M]⁺ would be expected at m/z = 328.4.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed ¹H and ¹³C NMR data are not readily available in the searched literature. However, based on the structure, the following proton and carbon environments are expected:

-

¹H NMR:

-

Aromatic protons of the three phenyl rings.

-

A methine proton (-CH-) at the 3-position.

-

Methylene protons (-CH₂-) at the 2- and 4-positions.

-

-

¹³C NMR:

-

Carbonyl carbons.

-

Aromatic carbons with varying chemical shifts due to their positions on the rings.

-

A methine carbon at the 3-position.

-

Methylene carbons at the 2- and 4-positions.

-

Experimental Protocols

Synthesis of this compound via Microwave-Assisted Michael Addition

A general and efficient method for the synthesis of 1,3,5-triaryl-1,5-pentanediones involves the microwave-assisted Michael addition of a chalcone with an aryl methyl ketone on a solid support like silica gel.[5]

Reactants:

-

Chalcone (Benzalacetophenone) (1.0 equiv)

-

Acetophenone (1.0 equiv)

-

Silica gel 60 (spherical, 63-200 μm)

Procedure:

-

A mixture of chalcone (1.0 equiv), acetophenone (1.0 equiv), and silica gel (3 g) is placed in a 10 mL quartz vial.

-

The vial is sealed with a pressure cap and placed in a microwave oven.

-

The mixture is subjected to microwave irradiation at 100–120 °C and 120 W for 10 minutes.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC) using a petroleum ether/ethyl acetate mixture (7:3) as the eluent.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

Ethanol is added to the reaction mixture to separate the product from the silica gel.

-

The crude product is filtered, dried under vacuum, and recrystallized from ethanol to yield the purified this compound.

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Applications in Synthesis

1,3,5-Diketones are valuable precursors in the synthesis of various heterocyclic compounds. A prominent reaction of this compound is its cyclization to form 2,4,6-triphenylpyridine.

Synthesis of 2,4,6-Triphenylpyridine

This one-pot synthesis involves the reaction of acetophenone and benzaldehyde to form the 1,5-dione intermediate in situ, which then reacts with a nitrogen source, typically ammonium acetate, to form the pyridine ring.[6]

Reactants:

-

Acetophenone

-

Benzaldehyde

-

Sodium Hydroxide (NaOH)

-

Ammonium Acetate (NH₄OAc)

-

Acetic Acid

Procedure:

-

Formation of the 1,5-Dione Intermediate:

-

Grind and mix sodium hydroxide and acetophenone in a mortar to form a smooth paste.

-

Add benzaldehyde and continue grinding for 15 minutes. A solid will form.

-

Let the reaction mixture stand for 20 minutes.

-

-

Cyclization to Pyridine:

-

In a round-bottom flask, dissolve ammonium acetate in acetic acid with stirring.

-

Add the solid intermediate prepared in the previous step to the flask.

-

Reflux the mixture for 2 hours.

-

Cool the reaction mixture to room temperature.

-

-

Work-up and Purification:

-

Add water and cool the flask in an ice-water bath to induce crystallization.

-

Filter the resulting solid and wash with deionized water, followed by a 10% sodium bicarbonate solution.

-

Dry the solid to obtain the crude product.

-

The final product can be purified by recrystallization from ethyl acetate.

-

Caption: Reaction pathway for the synthesis of 2,4,6-triphenylpyridine.

Biological Activity

The direct biological activity of this compound has not been extensively reported in the scientific literature. However, the broader class of β-diketones is known to exhibit a wide range of biological and pharmaceutical activities.[7][8] These activities are often attributed to the enol tautomer of the β-dicarbonyl moiety.[7]

β-Diketones have been investigated for their potential as:

-

Antioxidants: The enol form can act as a radical scavenger.

-

Antimicrobial agents: Certain β-diketones and their derivatives have shown inhibitory action against bacteria.[9][10]

-

Anti-inflammatory agents: Some studies have explored their potential to inhibit enzymes like COX-1 and COX-2.[11]

-

Anticancer agents: The β-diketone scaffold is present in some compounds with demonstrated anti-cancer properties.

It is important to note that these are general activities of the β-diketone class, and specific studies on this compound are needed to ascertain its particular biological profile.

Conclusion

This compound is a well-characterized compound with significant applications as a synthetic intermediate. Its preparation via microwave-assisted Michael addition offers an efficient route to this molecule. The subsequent conversion of this diketone to 2,4,6-triphenylpyridine highlights its utility in the construction of complex heterocyclic systems. While its own biological activity is not well-documented, its structural motif is present in many biologically active compounds, suggesting potential for future exploration in medicinal chemistry and drug development. This guide provides a foundational understanding of its chemical properties and reactivity to aid researchers in its application.

References

- 1. This compound [webbook.nist.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | 6263-84-9 [chemicalbook.com]

- 5. jmcs.org.mx [jmcs.org.mx]

- 6. chemistry-online.com [chemistry-online.com]

- 7. Recent Developments in the Synthesis of β-Diketones | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Antimicrobial activity and molecular analysis of azoderivatives of β-diketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1,3,5-Triphenyl-1,5-pentanedione (CAS: 6263-84-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3,5-Triphenyl-1,5-pentanedione (CAS: 6263-84-9), a diketone with significant potential in synthetic chemistry. This document details the compound's physicochemical properties, spectroscopic data, and established synthesis protocols. Furthermore, it explores its utility as a key intermediate in the synthesis of heterocyclic compounds, such as 2,4,6-triphenylpyridine. While direct biological data on the title compound is limited, this guide also discusses the known biological activities of the broader class of 1,5-diketones, offering a starting point for further investigation in drug discovery and development.

Chemical and Physical Properties

This compound is a solid organic compound characterized by a pentane chain with three phenyl substituents and two ketone functional groups. Its chemical structure and key properties are summarized below.

| Property | Value | Source |

| CAS Number | 6263-84-9 | [NIST] |

| Molecular Formula | C₂₃H₂₀O₂ | [NIST] |

| Molecular Weight | 328.40 g/mol | [NIST] |

| IUPAC Name | 1,3,5-triphenylpentane-1,5-dione | |

| Synonyms | 1,3,5-Triphenyl-1,5-pentadione | |

| Appearance | Yellow to orange solid | [CymitQuimica] |

| Melting Point | 134-137 °C | Spectral-data-of-compound-5a-5m-6a-6e |

| Boiling Point (Predicted) | 912.98 K | Cheméo |

| logP (Predicted) | 5.316 | Cheméo |

| Water Solubility (Predicted) | -6.44 (log10 mol/L) | Cheméo |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. A strong absorption band is expected in the region of 1670-1690 cm⁻¹ due to the C=O stretching of the aryl ketone. The aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹, while the C-C stretching vibrations of the aromatic rings appear in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 328.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Synthesis of this compound

The primary synthetic route to this compound is the Michael addition reaction between a chalcone and an acetophenone derivative.

Synthesis of this compound via Michael Addition.

Experimental Protocol: Michael Addition

This protocol is a generalized procedure based on the synthesis of similar 1,5-dicarbonyl compounds.

Materials:

-

Chalcone (1,3-diphenyl-2-propen-1-one)

-

Acetophenone

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol

-

Hydrochloric acid (HCl), dilute solution

-

Distilled water

Procedure:

-

Dissolve chalcone and an equimolar amount of acetophenone in ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Slowly add a catalytic amount of a base (e.g., a few pellets of NaOH or KOH) to the stirred solution.

-

Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, neutralize the mixture with a dilute solution of HCl.

-

The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, the solvent can be removed under reduced pressure.

-

Wash the crude product with cold water and then a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain pure this compound.

Chemical Reactions and Applications

This compound is a valuable intermediate for the synthesis of various heterocyclic compounds, most notably 2,4,6-triphenylpyridine.

Synthesis of 2,4,6-Triphenylpyridine

The cyclization of this compound with a nitrogen source, such as ammonium acetate, yields 2,4,6-triphenylpyridine. This reaction is a key step in the construction of substituted pyridine rings.

Cyclization to 2,4,6-Triphenylpyridine.

Experimental Protocol: Cyclization to 2,4,6-Triphenylpyridine

This is a general procedure for the synthesis of triarylpyridines from 1,5-diketones.

Materials:

-

This compound

-

Ammonium acetate

-

Glacial acetic acid (optional, as solvent and catalyst)

Procedure:

-

In a round-bottom flask, mix this compound with an excess of ammonium acetate.

-

Add a suitable solvent, such as glacial acetic acid, to the mixture.

-

Heat the reaction mixture to reflux with stirring. Monitor the reaction progress using TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker of cold water, which should cause the product to precipitate.

-

Collect the solid product by vacuum filtration and wash it thoroughly with water.

-

The crude 2,4,6-triphenylpyridine can be purified by recrystallization from a suitable solvent like ethanol.

Biological Activity and Drug Development Potential

Currently, there is a lack of specific studies on the biological activity of this compound. However, the broader class of 1,5-diketones and their derivatives have shown a range of biological activities, suggesting potential avenues for future research.

-

Antimicrobial and Antifungal Activity: Some 1,5-diketone derivatives have been reported to possess antimicrobial and antifungal properties.[1]

-

Anticancer Activity: The 1,5-dicarbonyl moiety is a structural feature in some compounds that have been investigated for their cytotoxic effects against various cancer cell lines.[2]

-

Enzyme Inhibition: The diketone functionality can interact with the active sites of certain enzymes, leading to their inhibition. This makes them interesting scaffolds for the design of enzyme inhibitors.

Given that this compound serves as a precursor to 2,4,6-triphenylpyridine, the biological activities of substituted pyridines are also of relevance. Pyridine derivatives are a well-established class of compounds in medicinal chemistry with a wide array of pharmacological applications.

Conclusion

This compound is a versatile synthetic intermediate with well-established methods for its preparation and subsequent conversion to other valuable chemical entities. While its own biological profile remains largely unexplored, its structural features and its role as a precursor to biologically active classes of compounds make it a molecule of interest for further investigation in the fields of medicinal chemistry and drug discovery. Future research should focus on a thorough evaluation of its biological activity to unlock its full potential.

References

An In-depth Technical Guide to the Molecular Structure of 1,3,5-Triphenyl-1,5-pentanedione

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Triphenyl-1,5-pentanedione is a diketone molecule featuring a pentane chain with three phenyl group substituents. This symmetrical molecule serves as a key building block in various organic syntheses and has potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and spectral characterization.

Molecular Structure and Properties

This compound possesses a chemical formula of C₂₃H₂₀O₂ and a molecular weight of 328.41 g/mol .[1] Its structure is characterized by a five-carbon backbone with carbonyl groups at the 1 and 5 positions and a phenyl group attached to the central carbon (position 3). The terminal carbonyl groups are also each substituted with a phenyl group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 1,3,5-triphenylpentane-1,5-dione | |

| CAS Number | 6263-84-9 | [1] |

| Molecular Formula | C₂₃H₂₀O₂ | [1] |

| Molecular Weight | 328.41 g/mol | [1] |

| Melting Point | 85 °C |

Synthesis

A common and efficient method for the synthesis of 1,3,5-triaryl-1,5-diones, including this compound, is through a microwave-assisted Michael addition reaction. This approach offers advantages such as shorter reaction times, higher yields, and environmentally friendly conditions.

Experimental Protocol: Microwave-Assisted Synthesis

This protocol is a general procedure that can be adapted for the synthesis of this compound.

Materials:

-

Chalcone (e.g., benzalacetophenone) (1.0 equiv)

-

Aryl methyl ketone (e.g., acetophenone) (1.0 equiv)

-

Silica gel 60 (spherical, 63-200 μm) (3 g)

-

Ethanol

-

Petroleum ether

-

Ethyl acetate

-

10 mL quartz vial with a pressure cap

-

Microwave synthesizer

Procedure:

-

A mixture of the chalcone (1.0 equiv), aryl methyl ketone (1.0 equiv), and silica gel (3 g) is placed in a 10 mL quartz vial.

-

The vial is sealed with a pressure cap and placed in the microwave synthesizer.

-

The reaction mixture is subjected to microwave irradiation at 100–120 °C and 120 W for 10 minutes.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a petroleum ether/ethyl acetate mixture (7:3) as the eluent.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

Ethanol is added to the reaction mixture, and the product is separated from the silica gel by filtration.

-

The crude product is dried under vacuum and recrystallized from ethanol to yield the pure 1,3,5-triaryl-1,5-dione.

Logical Relationship of Synthesis:

Spectroscopic Characterization

The structural elucidation of this compound is accomplished through various spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups. A strong absorption band is expected in the region of 1680-1660 cm⁻¹, which is indicative of the C=O stretching vibration of the aryl ketone. The presence of the aromatic rings will be confirmed by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound would show a molecular ion peak (M⁺) at m/z = 328, corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage adjacent to the carbonyl groups, leading to the formation of benzoyl cations (C₆H₅CO⁺, m/z = 105) and other characteristic fragments.

Potential Mass Spectrometry Fragmentation Pathway:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum would be complex in the aromatic region (typically δ 7.0-8.0 ppm) due to the presence of three phenyl groups. The protons on the pentane backbone would likely appear as multiplets in the upfield region. The methine proton at the C3 position would be coupled to the four methylene protons at the C2 and C4 positions, resulting in a complex splitting pattern.

-

¹³C NMR: The spectrum would show signals for the carbonyl carbons around δ 198-200 ppm. The aromatic carbons would resonate in the δ 120-140 ppm region. The aliphatic carbons of the pentane chain would appear at higher field.

Biological Activity

Currently, there is a lack of specific data in the scientific literature detailing the biological activities of this compound. However, the broader classes of compounds to which it belongs, such as chalcones and diketones, are known to exhibit a wide range of biological effects.

-

Chalcones: These precursors to flavonoids are known to possess various pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] Their cytotoxicity against various cancer cell lines is a subject of ongoing research.[2][3][4]

-

1,3-Diketones: This structural motif is present in numerous biologically active molecules and natural products. Some diketones have shown antimicrobial and enzyme inhibitory activities.

Given the structural relationship of this compound to these bioactive compound classes, it represents a molecule of interest for future biological evaluation. Further research is warranted to explore its potential cytotoxic, antimicrobial, and enzyme-inhibitory properties.

Conclusion

This compound is a well-defined chemical entity with a symmetrical molecular structure. Its synthesis is readily achievable through modern organic chemistry techniques. While its fundamental physicochemical and spectroscopic properties are established, a significant opportunity exists for further investigation into its biological activities. The structural motifs present within this molecule suggest a potential for interesting pharmacological effects, making it a viable candidate for screening in drug discovery and development programs. Further studies to obtain detailed NMR assignments, a single-crystal X-ray structure, and a comprehensive biological activity profile would provide a more complete understanding of this intriguing molecule.

References

- 1. New Chalcone Ester Derivatives as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytotoxicity of Selected Novel Chalcone Derivatives on Human Breast, Lung and Hepatic Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Cytotoxic and apoptotic effects of chalcone derivatives of 2-acetyl thiophene on human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,3,5-Triphenyl-1,5-pentanedione

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,3,5-triphenyl-1,5-pentanedione, including its chemical identity, physicochemical properties, a proposed synthetic route, and potential biological applications based on related structures.

Chemical Identity and Nomenclature

The unequivocally accepted IUPAC name for the compound is This compound .[1][2][3] It is also commonly referred to as 1,3,5-triphenylpentane-1,5-dione.[2][4][5] This molecule is a symmetrical diketone with a central phenyl group attached to the third carbon of a five-carbon chain, and terminal phenyl groups attached to the carbonyl carbons.

Physicochemical and Spectroscopic Data

The known properties of this compound are summarized in the table below. This data is essential for its identification, purification, and handling in a laboratory setting.

| Property | Value | Source |

| CAS Registry Number | 6263-84-9 | [1][2][3][4][6][7] |

| Molecular Formula | C₂₃H₂₀O₂ | [1][3][6] |

| Molecular Weight | 328.40 g/mol | [1][4][6] |

| Melting Point | 85 °C | [4] |

| Boiling Point (Predicted) | 509.4 ± 50.0 °C | [4] |

| Density (Predicted) | 1.127 ± 0.06 g/cm³ | [4] |

| Appearance | Not specified (typically solid) | |

| Solubility | Not specified | |

| Spectroscopic Data | IR and Mass Spectrometry data are available through the NIST WebBook.[1] |

Proposed Synthesis: Experimental Protocol

While specific literature detailing the synthesis of this compound is not abundant, a logical and efficient synthetic route can be proposed based on established organic chemistry principles, such as the Michael addition followed by an Aldol-type reaction. A study on the green synthesis of analogous 1,3,5-triarylpentane-1,5-diones provides a strong basis for this proposed protocol.[8]

The proposed reaction involves a base-catalyzed condensation of acetophenone and benzaldehyde.

References

- 1. This compound [webbook.nist.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. This compound CAS#: 6263-84-9 [amp.chemicalbook.com]

- 4. This compound | 6263-84-9 [chemicalbook.com]

- 5. 1,3,5-Triphenylpentane-1,5-Dione | CymitQuimica [cymitquimica.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 1,3,5-TRIPHENYL-PENTANE-1,5-DIONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. One-pot green synthesis of 1,3,5-triarylpentane-1,5-dione and triarylmethane derivatives as a new class of tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physical Properties of 1,3,5-Triphenyl-1,5-pentanedione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1,3,5-Triphenyl-1,5-pentanedione. The information is curated for researchers, scientists, and professionals in drug development who require precise data for experimental design, compound characterization, and theoretical modeling. This document presents quantitative data in a structured format, details relevant experimental methodologies, and includes a visual representation of a common synthetic workflow.

Core Physical and Chemical Properties

This compound, with the CAS number 6263-84-9, is a diketone characterized by the presence of three phenyl groups attached to a pentanedione backbone.[1][2][3] Its chemical structure significantly influences its physical properties.

| Property | Value | Source |

| Molecular Formula | C₂₃H₂₀O₂ | [2][3] |

| Molecular Weight | 328.40 g/mol | [1][2][3] |

| Melting Point | 85 °C | [4] |

| Boiling Point (Predicted) | 509.4 ± 50.0 °C | [4] |

| Density (Predicted) | 1.127 ± 0.06 g/cm³ | [4] |

| CAS Number | 6263-84-9 | [1][2][3] |

| IUPAC Name | 1,3,5-triphenylpentane-1,5-dione | [5] |

Spectral Data

Spectroscopic data is crucial for the structural elucidation and identification of this compound.

-

Infrared (IR) Spectrum: The National Institute of Standards and Technology (NIST) provides a gas-phase IR spectrum for this compound, which is instrumental in identifying its functional groups.[3]

-

Mass Spectrum (Electron Ionization): Mass spectrometry data, including a Gas Chromatography-Mass Spectrometry (GC-MS) spectrum, is available, offering insights into the compound's molecular weight and fragmentation pattern.[3][5]

Experimental Protocols

A prevalent and efficient method for the synthesis of 1,3,5-triaryl-1,5-diketones, including this compound, is a one-pot reaction involving a Claisen-Schmidt condensation followed by a Michael addition.[6]

One-Pot Synthesis of this compound [6]

This procedure outlines a transition-metal-free, one-pot synthesis.

Materials:

-

Acetophenone

-

Benzaldehyde

-

Ethanol (EtOH)

-

60% aqueous solution of Potassium Hydroxide (KOH)

-

Dichloromethane (if necessary for solubility)

Procedure:

-

Enolate Formation: To a stirred solution of acetophenone (1 equivalent) in ethanol (1.5 mL), add a 60% aqueous solution of KOH (1 equivalent). Stir the mixture at 0 °C for 15 minutes to facilitate the formation of the enolate.

-

Condensation and Addition: Add benzaldehyde (1 equivalent) to the reaction mixture at the same temperature (0 °C). If the aldehyde exhibits poor solubility in ethanol, a minimal amount of dichloromethane (0.5 mL) can be added to aid dissolution.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is typically subjected to a standard aqueous workup. The crude product can then be purified by recrystallization or column chromatography to yield the pure this compound.

Experimental Workflow Visualization

The following diagram illustrates the key stages of the one-pot synthesis of this compound.

Caption: One-pot synthesis of this compound.

References

- 1. This compound (CAS 6263-84-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. guidechem.com [guidechem.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound | 6263-84-9 [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. One-Pot Synthesis of 1,5-Diketones under a Transition-Metal-Free Condition: Application in the Synthesis of 2,4,6-Triaryl Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1,3,5-Triphenyl-1,5-pentanedione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the organic compound 1,3,5-Triphenyl-1,5-pentanedione. The information presented herein is crucial for its identification, characterization, and utilization in various research and development applications, including its potential as a scaffold in drug design.

Synthesis and Spectroscopic Characterization

This compound can be synthesized via a microwave-assisted Michael addition reaction. This method involves the reaction of a chalcone (1,3-diphenyl-2-propen-1-one) with an acetophenone in the presence of silica gel.[1] The reaction is typically carried out in a sealed vessel under microwave irradiation, followed by purification via recrystallization.[1]

The structural confirmation and purity of the synthesized compound are established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra provide key structural information.

¹H NMR (Proton NMR) Data

A detailed ¹H NMR spectrum would reveal the chemical shifts, multiplicities (splitting patterns), and coupling constants of the different protons in the molecule. Due to the complexity of the overlapping aromatic signals and the diastereotopic nature of the methylene protons, a high-resolution instrument is recommended for full spectral interpretation.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule. Broadband proton decoupling is typically employed to simplify the spectrum to a series of single peaks for each carbon.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | ~198 |

| C1' & C1''' (ipso-Carbons of benzoyl groups) | ~137 |

| C4' & C4''' (para-Carbons of benzoyl groups) | ~133 |

| C2', C6', C2''', C6''' (ortho-Carbons of benzoyl groups) | ~128.6 |

| C3', C5', C3''', C5''' (meta-Carbons of benzoyl groups) | ~128.5 |

| C1'' (ipso-Carbon of central phenyl group) | ~142 |

| C2'', C6'' (ortho-Carbons of central phenyl group) | ~129 |

| C4'' (para-Carbon of central phenyl group) | ~127 |

| C3'', C5'' (meta-Carbons of central phenyl group) | ~126 |

| CH (methine) | ~45 |

| CH₂ (methylene) | ~48 |

Note: These are predicted values and may vary slightly depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by the presence of strong absorption bands corresponding to the carbonyl groups and aromatic rings. The National Institute of Standards and Technology (NIST) provides a reference gas-phase IR spectrum for this compound.[2]

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3060 | Aromatic C-H stretch | Medium |

| ~2925 | Aliphatic C-H stretch | Medium |

| ~1685 | C=O stretch (conjugated ketone) | Strong |

| ~1600, 1580, 1450 | Aromatic C=C ring stretch | Medium to Strong |

| ~750, 690 | C-H out-of-plane bend (monosubstituted benzene) | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak ([M]⁺) would be expected at an m/z value corresponding to its molecular weight (328.41 g/mol ).[2] Electron ionization (EI) is a common method for generating the mass spectrum.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 328 | [M]⁺ (Molecular Ion) |

| 223 | [M - C₆H₅CO]⁺ |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

General Synthesis of 1,3,5-Triaryl-1,5-pentanediones[1]

-

Reactant Preparation: A mixture of a chalcone (1.0 equivalent), an aryl methyl ketone (1.0 equivalent), and silica gel (60 Å, spherical, 63-200 µm, 3 g) is placed in a 10 mL quartz vial.

-

Microwave Irradiation: The vial is sealed with a pressure cap and subjected to microwave irradiation. The reaction is programmed to run at a temperature between 100–120 °C, with a power of 120 W and a pressure of 5 bar for 10 minutes.

-

Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a petroleum ether/ethyl acetate mixture (7:3) as the eluent.

-

Work-up and Purification: After the reaction mixture has cooled to room temperature, ethanol is added, and the reaction mixture is separated from the silica gel by filtration. The obtained crude product is dried under vacuum and recrystallized from ethanol to yield the pure 1,3,5-triaryl-1,5-pentanedione.

General Protocol for NMR Spectroscopic Analysis[3]

-

Sample Preparation: A small amount of the purified compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard.

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 MHz). For ¹³C NMR, spectra are routinely run with broadband proton decoupling.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

General Protocol for IR Spectroscopic Analysis

-

Sample Preparation: For solid samples, a KBr pellet is typically prepared by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first and automatically subtracted from the sample spectrum.

General Protocol for Mass Spectrometric Analysis[3]

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: The sample molecules are ionized, for example, by electron ionization (EI).

-

Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

References

An In-Depth Technical Guide on the Synthesis of 2,4,6-Triphenylpyridine from 1,3,5-Triphenyl-1,5-pentanedione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,4,6-triphenylpyridine, focusing on the pivotal role of the intermediate, 1,3,5-triphenyl-1,5-pentanedione. The primary reaction discussed is the cyclization of this 1,5-dicarbonyl compound with a nitrogen source. While the topic mentions a reaction with benzaldehyde, it is crucial to understand that benzaldehyde is a primary precursor for the synthesis of this compound itself, rather than a direct reactant with the pre-formed dione in the pyridine ring formation step. This guide will therefore detail both the formation of the pentanedione intermediate and its subsequent conversion to the final pyridine product.

Introduction to 2,4,6-Triphenylpyridine Synthesis

Substituted pyridines are a critical class of heterocyclic compounds widely found in pharmaceuticals, agrochemicals, and functional materials. Among the various synthetic routes to these compounds, the construction of the pyridine ring from acyclic precursors is of fundamental importance. The synthesis of 2,4,6-triarylpyridines, such as 2,4,6-triphenylpyridine, is often achieved through a one-pot reaction involving an aromatic ketone, an aromatic aldehyde, and a nitrogen source, commonly ammonium acetate. This process, related to the Kröhnke and Hantzsch pyridine syntheses, proceeds through the in-situ formation of a 1,5-dicarbonyl compound, which then undergoes cyclization and aromatization.[1]

This guide focuses on the discrete steps of this transformation, providing clarity on the synthesis of the key this compound intermediate and its subsequent conversion to 2,4,6-triphenylpyridine.

Synthesis of the Core Intermediate: this compound

The formation of this compound is a two-step process that is often performed in a single pot. It begins with the base-catalyzed aldol condensation of acetophenone and benzaldehyde to form chalcone (1,3-diphenyl-2-propen-1-one). This is followed by a Michael addition of a second molecule of acetophenone to the chalcone.[2]

Reaction Pathway for this compound Synthesis

References

An In-depth Technical Guide on 1,3,5-Triphenyl-1,5-pentanedione: Discovery, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3,5-triphenyl-1,5-pentanedione, a significant 1,5-dicarbonyl compound. The document delves into the historical context of its synthesis, rooted in the foundational principles of the Claisen-Schmidt condensation and Michael addition. Detailed experimental protocols for its preparation are presented, alongside a summary of its key characterization data. While the direct biological applications of this compound are not extensively documented in publicly available literature, this guide explores the broader significance of the 1,5-diketone scaffold in medicinal chemistry as a crucial intermediate for the synthesis of various heterocyclic compounds with therapeutic potential.

Discovery and Historical Context

The specific discovery of this compound is not prominently documented in a single seminal publication. Its synthesis and existence are a logical consequence of the development of fundamental organic reactions in the late 19th century. The genesis of 1,5-diketone chemistry can be traced back to the independent work of Rainer Ludwig Claisen and J. Gustav Schmidt in 1880 and 1881.[1] Their research on the base-catalyzed condensation of aromatic aldehydes with ketones, now known as the Claisen-Schmidt condensation, laid the groundwork for the synthesis of α,β-unsaturated ketones (chalcones).[1]

A pivotal advancement came in 1887 with Arthur Michael's systematic investigation of the conjugate addition of nucleophiles to these α,β-unsaturated carbonyl compounds, a reaction now famously known as the Michael addition.[1] The synthesis of this compound is a direct application of these two cornerstone reactions: the Claisen-Schmidt condensation of benzaldehyde and acetophenone to form chalcone (1,3-diphenyl-2-propen-1-one), followed by the Michael addition of an acetophenone enolate to the chalcone.

Synthetic Methodologies

The primary and most efficient methods for the synthesis of this compound involve the Michael addition of acetophenone to chalcone (1,3-diphenyl-2-propen-1-one). Modern variations of this approach focus on improving yield, purity, and reaction conditions, such as one-pot and microwave-assisted syntheses.

One-Pot Synthesis via Claisen-Schmidt Condensation and Michael Addition

A facile and environmentally friendly one-pot synthesis has been developed for 1,3,5-triaryl-1,5-diketones, including the title compound.[2] This method combines the Claisen-Schmidt condensation and Michael addition in a single reaction vessel, avoiding the isolation of the intermediate chalcone.

Experimental Protocol:

-

To a stirred solution of acetophenone (1.0 equivalent) in ethanol, an aqueous solution of potassium hydroxide (1.0 equivalent) is added at 0 °C and stirred for 15 minutes to form the enolate.

-

Benzaldehyde (1.0 equivalent) is then added to the reaction mixture at the same temperature. For aldehydes with low solubility in ethanol, a small amount of dichloromethane can be added.

-

The reaction is allowed to warm to room temperature and stirred for one hour to facilitate the Claisen-Schmidt condensation, forming the chalcone intermediate.

-

A second equivalent of acetophenone is then added to the reaction mixture for the subsequent Michael addition.

-

The reaction is monitored by Thin Layer Chromatography (TLC). If the reaction does not proceed to completion at room temperature, the mixture can be refluxed.

-

Upon completion, the ethanol is removed under reduced pressure. The crude product is dissolved in ethyl acetate and the pH is adjusted to 4 with 1 N HCl, followed by neutralization with distilled water.

-

The organic layer is extracted with ethyl acetate, washed with brine, dried over anhydrous magnesium sulfate, and concentrated.

-

The final product is purified by flash column chromatography using a mixture of ethyl acetate and hexane as the eluent.[2]

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis offers a rapid and efficient alternative for the preparation of 1,3,5-triaryl-1,5-pentanediones.

Experimental Protocol:

-

A mixture of chalcone (1.0 equivalent), aryl methyl ketone (1.0 equivalent), and silica gel in a quartz vial is placed in a microwave synthesizer.

-

The reaction is irradiated at a controlled temperature (e.g., 100–120 °C) and power (e.g., 120 W) for a short duration (e.g., 10 minutes).

-

The reaction progress is monitored by TLC.

-

After cooling, the product is extracted from the silica gel with ethanol, filtered, dried, and recrystallized from ethanol.[3]

Data Presentation

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₂₃H₂₀O₂ | [4] |

| Molecular Weight | 328.41 g/mol | [4] |

| CAS Number | 6263-84-9 | [4] |

| Appearance | Yellow to orange crystalline substance | [5] |

Spectroscopic Data

-

¹H NMR: The spectrum is expected to show multiplets in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the protons of the three phenyl rings. The aliphatic protons would appear as a characteristic pattern for the -CH2-CH-CH2- moiety.

-

¹³C NMR: The spectrum would display signals for the carbonyl carbons around 198-200 ppm, and a series of signals in the aromatic region (approximately 127-145 ppm). The aliphatic carbons would appear at higher field.

-

Infrared (IR) Spectroscopy: The IR spectrum shows a strong absorption band characteristic of the C=O stretching of the ketone functional groups.[4]

-

Mass Spectrometry: The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.[4]

Applications in Drug Development and Signaling Pathways

While direct pharmacological studies on this compound are scarce in the accessible literature, the 1,5-diketone structural motif is of significant interest to medicinal chemists. 1,5-Diketones are crucial precursors for the synthesis of a wide variety of heterocyclic compounds, many of which exhibit potent biological activities.[2][6]

The primary utility of 1,5-diketones in drug development lies in their facile conversion to six-membered rings, such as pyridines, via reactions with ammonia or its derivatives.[2] Pyridine and its derivatives are prevalent scaffolds in a vast number of pharmaceuticals.

Potential for Further Research:

The three phenyl groups in this compound offer multiple sites for functionalization, allowing for the creation of a library of derivatives. These derivatives could be screened for various biological activities, including but not limited to:

-

Anticancer activity

-

Antimicrobial activity

-

Anti-inflammatory activity

Given the lack of specific data on its biological profile, this compound represents an underexplored molecule that, along with its potential derivatives, could be a starting point for new drug discovery programs.

Visualizations

Synthesis Workflow

Caption: One-pot synthesis of this compound.

Logical Relationship: Utility in Medicinal Chemistry

Caption: Role of 1,3,5-diketones in drug development.

References

- 1. preprints.org [preprints.org]

- 2. One-Pot Synthesis of 1,5-Diketones under a Transition-Metal-Free Condition: Application in the Synthesis of 2,4,6-Triaryl Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jmcs.org.mx [jmcs.org.mx]

- 4. This compound [webbook.nist.gov]

- 5. rsc.org [rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Synthesis of Chalcone from Acetophenone and Benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the synthesis of chalcone (1,3-diphenyl-2-propen-1-one) via the Claisen-Schmidt condensation of acetophenone and benzaldehyde. It includes detailed experimental protocols, a summary of reaction conditions and yields, and an exploration of the therapeutic applications and associated molecular signaling pathways of chalcone derivatives.

Core Synthesis: The Claisen-Schmidt Condensation

The most common and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde (like benzaldehyde) and an acetophenone.[1][2] This reaction is a type of crossed aldol condensation.[3] A key feature of this reaction is that benzaldehyde lacks α-hydrogens, preventing it from undergoing self-condensation, which contributes to high yields of the desired chalcone product.[2][3] The reaction proceeds through an aldol addition to form a β-hydroxy ketone intermediate, which then readily dehydrates to yield the final α,β-unsaturated ketone, known as chalcone.[2][4]

Reaction Mechanism

The base-catalyzed synthesis of chalcone involves the following key steps:

-

Enolate Formation: A hydroxide ion (from a base like NaOH or KOH) abstracts an acidic α-hydrogen from acetophenone to form a resonance-stabilized enolate.

-

Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of benzaldehyde, forming a new carbon-carbon bond and a tetrahedral intermediate.

-

Protonation: The intermediate is protonated by a water molecule to yield a β-hydroxy ketone (the aldol adduct).

-

Dehydration: The β-hydroxy ketone is deprotonated at the α-carbon to form another enolate. This is followed by the elimination of a hydroxide ion, resulting in the formation of the conjugated α,β-unsaturated system of the chalcone.

The mechanism is visualized in the diagram below.

Caption: Base-catalyzed mechanism for chalcone synthesis.

Experimental Protocols

Two primary protocols for chalcone synthesis are presented: a conventional solvent-based method and a solvent-free "green" grinding method.

Protocol 1: Conventional Synthesis in Ethanol

This classic method utilizes an alcohol solvent and a base catalyst.

Materials and Reagents:

-

Acetophenone

-

Benzaldehyde

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)[1]

-

Distilled Water

-

Ice

-

Round-bottom flask, magnetic stirrer, and stir bar

-

Büchner funnel and vacuum filtration apparatus

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve an equimolar amount of acetophenone (e.g., 5.0 mmol) and benzaldehyde (e.g., 5.0 mmol) in 15-20 mL of 95% ethanol with stirring.[1]

-

Catalyst Addition: Cool the solution in an ice bath. While stirring, slowly add 10 mL of a 10% aqueous NaOH solution drop-wise to the mixture.[5]

-

Reaction: Continue stirring the mixture at room temperature. The reaction progress can be monitored using Thin Layer Chromatography (TLC). The reaction is typically complete when the solution becomes turbid and a precipitate forms, which can take from a few hours to overnight.[5][6]

-

Isolation: Pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude product.[5]

-

Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove the base catalyst.[3][7]

-

Purification: The crude product can be purified by recrystallization from a minimum amount of hot 95% ethanol.[7] Allow the solution to cool to room temperature and then in an ice bath to induce crystallization.[1]

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold 95% ethanol, and allow them to air dry.[7]

Protocol 2: Solvent-Free Synthesis by Grinding

This "green chemistry" approach minimizes waste and often proceeds with high atom economy and shorter reaction times.[8][9]

Materials and Reagents:

-

Acetophenone

-

Benzaldehyde

-

Solid Sodium Hydroxide (NaOH) pellet

-

Porcelain mortar and pestle

-

Distilled Water

-

95% Ethanol (for recrystallization)

-

Büchner funnel and vacuum filtration apparatus

Procedure:

-

Reactant Preparation: Place equimolar amounts of acetophenone (e.g., 5.0 mmol) and benzaldehyde (e.g., 5.0 mmol) into a porcelain mortar.[5]

-

Catalyst Addition: Add one pellet of solid NaOH (approximately 0.2 g, 5.0 mmol) to the mortar.[5][8]

-

Reaction: Begin grinding the mixture firmly with the pestle. After a few seconds, the solid reactants will typically form a yellow paste.[5][8] Continue grinding for approximately 10 minutes.[5][8]

-

Isolation: Add cold water to the mortar and stir the paste with a spatula to break up the solid product.[5]

-

Filtration: Isolate the crude chalcone by suction filtration, washing thoroughly with water to remove the NaOH catalyst.[5][8]

-

Purification: Although the crude product is often of sufficient purity, it can be recrystallized from 95% ethanol for higher purity.[5][8]

-

Drying: Dry the purified product and calculate the final yield.

Data Presentation: Comparison of Synthesis Methods

The yield and reaction time of the Claisen-Schmidt condensation are highly dependent on the reaction conditions. The grinding method is often more efficient than traditional reflux methods.[9]

| Synthesis Method | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference(s) |

| Conventional Stirring | NaOH | Ethanol | Room Temp. | 2-3 hours | 58-89 | [6] |

| Reflux | KOH | Ethanol | Reflux | Varies | High | [6] |

| Solvent-Free Grinding | NaOH | None | Ambient | 10 minutes | High | [6][8] |

| Grinding | KOH | None | Ambient | 15 minutes | 32.6 | [9] |

| Ultrasound | KOH | Methanol/Water | 70-80 °C | 6-8 hours | ~40-60 | [6] |

| Micellar | Various | Water/Surfactant | Room Temp. | 24 hours | 56-70 | [6] |

Experimental Workflow and Characterization

The general workflow for synthesizing and purifying chalcone is a multi-step process from initial reaction to final characterization.

Caption: General workflow for chalcone synthesis and purification.

Characterization Techniques:

-

Thin-Layer Chromatography (TLC): Used to monitor the reaction's progress and assess the purity of the final product.[8][10]

-

Melting Point (MP): A sharp melting point range indicates a high degree of purity.[8]

-

Infrared (IR) Spectroscopy: Used to identify key functional groups. The presence of a peak around 1697 cm⁻¹ suggests the C=O group, while a peak at 3051 cm⁻¹ can indicate the aromatic C-H stretch.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, confirming the formation of the chalcone.

Therapeutic Potential and Signaling Pathways

Chalcones are a class of bioactive flavonoids with therapeutic potential for a wide array of diseases.[12] Their derivatives have demonstrated significant pharmacological activities, including anticancer, anti-inflammatory, antioxidant, antimicrobial, and antidiabetic properties.[12][13][14] The biological activity is often attributed to the reactive α,β-unsaturated ketone moiety.[13]

Mechanism of Action in Disease

Chalcones exert their effects by modulating complex cellular signaling pathways. Their mechanisms often involve inducing apoptosis (programmed cell death) in cancer cells, arresting the cell cycle, inhibiting angiogenesis (the formation of new blood vessels), and regulating key signaling cascades like NF-κB, PI3K/Akt, and MAPK.[15]

-

Anti-inflammatory Activity: Many chalcone derivatives show anti-inflammatory effects by inhibiting enzymes like cyclooxygenase (COX-1 and COX-2).[12] Some have been shown to block the NF-κB signaling pathway, which is central to the inflammatory response.[16]

-

Anticancer Activity: As anticancer agents, chalcones can induce apoptosis and cause cell cycle arrest.[15] They can target various components of cellular signaling, making them promising candidates for cancer therapy and overcoming drug resistance.[15]

The diagram below illustrates a simplified model of how a chalcone derivative might inhibit the NF-κB signaling pathway to produce an anti-inflammatory effect.

Caption: Inhibition of the NF-κB pathway by a chalcone derivative.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. tsijournals.com [tsijournals.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. studylib.net [studylib.net]

- 8. rsc.org [rsc.org]

- 9. pubs.aip.org [pubs.aip.org]

- 10. jetir.org [jetir.org]

- 11. scispace.com [scispace.com]

- 12. Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jchemrev.com [jchemrev.com]

- 14. Recent progress in therapeutic applications of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. DSpace [research-repository.griffith.edu.au]

Methodological & Application

Application Notes: Synthesis of 2,4,6-Triphenylpyrylium Salts from 1,3,5-Triphenyl-1,5-pentanedione

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols and application notes for the synthesis of 2,4,6-triphenylpyrylium salts via the acid-catalyzed dehydrocyclization of 1,3,5-triphenyl-1,5-pentanedione. Pyrylium salts are a versatile class of organic compounds widely used as potent photosensitizers, photocatalysts, and synthetic intermediates in medicinal chemistry and materials science.[1][2] This guide covers the reaction mechanism, detailed experimental procedures, quantitative data, and key applications relevant to research and development.

Reaction Mechanism and Pathway

The synthesis of a 2,4,6-triphenylpyrylium cation from its 1,5-dicarbonyl precursor, this compound, is an acid-catalyzed condensation reaction. The process involves an intramolecular cyclization followed by dehydration to yield the stable, aromatic pyrylium ring.[3][4] The general mechanism involves the protonation of one carbonyl group, which facilitates a nucleophilic attack from the enol form of the second carbonyl group. Subsequent elimination of two water molecules results in the formation of the aromatic pyrylium salt.[4]

Caption: Acid-catalyzed dehydrocyclization of a 1,5-diketone to a pyrylium salt.

Experimental Protocols

While many syntheses are one-pot reactions starting from chalcone and acetophenone, this protocol details the specific dehydrocyclization of the isolated this compound intermediate.[5][6] The following procedure is for the synthesis of 2,4,6-triphenylpyrylium tetrafluoroborate, a common variant that avoids the use of hazardous perchlorates.[4]

2.1. Materials and Reagents

-

This compound

-

Fluoroboric acid (HBF₄), 52% ethereal solution

-

1,2-Dichloroethane (DCE)

-

Diethyl ether (Et₂O)

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel)

-

Magnetic stirrer and heating mantle

2.2. Synthesis of 2,4,6-Triphenylpyrylium Tetrafluoroborate

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve this compound (1.0 eq) in 1,2-dichloroethane.

-

Acid Addition: Gently warm the solution to 70-75°C. With continuous stirring, add fluoroboric acid (52% ethereal solution, ~2.0 eq) dropwise from the dropping funnel over 30 minutes. The solution will typically change color to orange and then to a brownish-yellow.[7]

-

Reaction: After the addition is complete, heat the mixture to reflux and maintain for approximately 1 to 1.5 hours.[7][8] The reaction progress can be monitored by Thin Layer Chromatography (TLC).[3]

-

Precipitation and Isolation: After the reflux period, cool the reaction mixture to room temperature and then place it in a refrigerator to facilitate crystallization. The pyrylium salt will precipitate as yellow crystals.[7] To enhance precipitation, diethyl ether can be added to the cooled mother liquor.[7]

-

Purification: Collect the crystalline product by filtration using a Buchner funnel. Wash the solid thoroughly with cold diethyl ether to remove any unreacted starting materials or byproducts.[3]

-

Drying: Dry the purified 2,4,6-triphenylpyrylium tetrafluoroborate under reduced pressure to remove residual solvent.[7]

Caption: General experimental workflow for pyrylium salt synthesis.

Quantitative Data Summary

The reaction conditions and resulting yields can vary based on the acid and solvent system used.

Table 1: Reaction Conditions and Yields for 2,4,6-Triphenylpyrylium Salts

| Reactants | Acid/Catalyst | Solvent | Conditions | Yield (%) | Counterion | Reference |

|---|---|---|---|---|---|---|

| Chalcone, Acetophenone | HBF₄ (ethereal) | 1,2-Dichloroethane | Reflux, 1.5 h | 72% | BF₄⁻ | [8] |

| Chalcone, Acetophenone | HBF₄ (ethereal) | 1,2-Dichloroethane | Reflux, 1 h | 63-68% | BF₄⁻ | [7] |

| Chalcone, Acetophenone | H₂SO₄ | Not specified | Not specified | 80-82% | HSO₄⁻ |[5] |

Table 2: Physicochemical and Spectroscopic Data of 2,4,6-Triphenylpyrylium Salts

| Property | 2,4,6-Triphenylpyrylium Tetrafluoroborate | 2,4,6-Triphenylpyrylium Chloride | Reference |

|---|---|---|---|

| Melting Point (°C) | 251–257 (recrystallized) | Not specified | [7] |

| ¹H NMR (ppm) | 9.1 (s, 2H), 8.6 (m, 15H), 7.9 (m, 15H) in acetone-d₆ | 9.00 (s, 2H), 8.53 (d, 6H), 8.45 (t, 3H), 7.88–7.75 (m, 6H) in CD₃OD | [7][9] |

| ¹³C NMR (ppm) | Not specified | 171.1, 166.6, 135.0, 134.9, 133.0, 129.9, 129.8, 129.4, 129.2, 128.4, 115.0 in CD₃OD | [9] |

| IR (cm⁻¹) | Not specified | 3066, 1620, 1578, 1493, 1466, 1447, 1420, 1277, 1246, 1192, 1030, 995, 772, 718, 679, 602 |[9] |

Table 3: Photophysical Properties of 2,4,6-Triphenylpyrylium Salts in Acetonitrile

| Salt Counterion | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Fluorescence Quantum Yield (Φ_f) | Reference |

|---|---|---|---|---|

| Perchlorate (ClO₄⁻) | 355, 405 | 466 | Not specified | [2][10] |

| Chloride (Cl⁻) | Not specified | ~465 | 0.84 | [9] |

| Tosylate (OTs⁻) | ~355, 410 | 473 | 0.32 |[10] |

Applications in Research and Drug Development

2,4,6-Triphenylpyrylium salts are valuable reagents with diverse applications owing to their unique electronic and photophysical properties.

-

Photocatalysis: These salts are potent visible-light organo-photocatalysts capable of facilitating a range of chemical transformations, including cycloadditions and oxidations.[2][11][12] Their strong absorption in the visible spectrum and high triplet energy make them suitable for energy transfer processes.[1][2]

-

Synthesis of Heterocycles: Pyrylium salts serve as key precursors for synthesizing other heterocyclic systems. Most notably, they react with primary amines to form N-substituted pyridinium salts (Katritzky salts), which are themselves important intermediates in organic synthesis, acting as sources of alkyl radicals.[11][13]

-

Photosensitizers: They are effective photosensitizers used to initiate or accelerate chemical reactions by absorbing and transferring light energy.[1] This property is leveraged in the development of photosensitive materials and has potential applications in photodynamic therapy.[1]

-

Bioanalysis and Labeling: Pyrylium salts can be used to derivatize primary amino groups, such as the ε-amino group of lysine in peptides. This application makes them useful as ionization enhancers and labeling reagents for quantitative proteomics via mass spectrometry.[14][15]

Safety Information: This synthesis involves strong acids (HBF₄) and chlorinated solvents (DCE), which are corrosive and toxic. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Ethereal solutions of HBF₄ can be hazardous and should be handled with care.[7]

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. oasis.library.unlv.edu [oasis.library.unlv.edu]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 2,4,6-TRIPHENYLPYRYLIUM TETRAFLUOROBORATE synthesis - chemicalbook [chemicalbook.com]

- 9. par.nsf.gov [par.nsf.gov]

- 10. oasis.library.unlv.edu [oasis.library.unlv.edu]

- 11. Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Application Notes and Protocols: 1,3,5-Triphenyl-1,5-pentanedione in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction